4-Butoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGQINKVTNAIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199998 | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-14-5 | |

| Record name | 4-Butoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butoxybenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Butoxybenzonitrile, a key intermediate in the synthesis of various organic molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Chemical Properties

This compound is an aromatic compound characterized by a cyanophenyl group substituted with a butoxy ether linkage. Its physicochemical properties are crucial for its application in organic synthesis and as a building block for more complex molecules. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| CAS Number | 57368-65-5 |

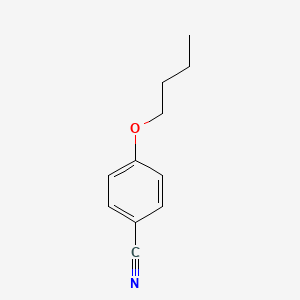

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a nitrile (-C≡N) group and a butoxy (-O(CH₂)₃CH₃) group at the para (1,4) positions.

Structural Identifiers:

-

SMILES: CCCCOC1=CC=C(C=C1)C#N

-

InChI: InChI=1S/C11H13NO/c1-2-3-7-13-11-8-5-10(6-9-11)12/h5-6,8-9H,2-4,7H2,1H3

Molecular structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ = 7.57 (d, J = 8.8 Hz, 2H)

-

δ = 6.93 (d, J = 8.8 Hz, 2H)

-

δ = 3.99 (t, J = 6.4 Hz, 2H)

-

δ = 1.81-1.74 (m, 2H)

-

δ = 1.54-1.44 (m, 2H)

-

δ = 0.98 (t, J = 7.4 Hz, 3H)

¹³C NMR (100 MHz, CDCl₃):

-

δ = 162.7

-

δ = 133.9

-

δ = 119.2

-

δ = 115.1

-

δ = 104.2

-

δ = 68.0

-

δ = 31.1

-

δ = 19.2

-

δ = 13.8

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 (strong to medium, sharp) |

| C-O (Aryl Ether) | 1200 - 1275 (strong, C-O-C asymmetric stretch) and 1000-1075 (strong, C-O-C symmetric stretch) |

| C-H (sp² Aromatic) | 3000 - 3100 (medium to weak) |

| C-H (sp³ Aliphatic) | 2850 - 3000 (medium to strong) |

| C=C (Aromatic Ring) | 1400 - 1600 (medium to weak, multiple bands) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol outlines the synthesis of this compound from 4-cyanophenol and 1-bromobutane.

Materials:

-

4-Cyanophenol

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-cyanophenol (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its biological activities and applications in drug discovery and materials science is warranted.

An In-depth Technical Guide to the Synthesis of 4-Butoxybenzonitrile from 4-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-butoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, and thorough data analysis to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is an aromatic compound featuring a nitrile group and a butoxy ether substituent on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 4-cyanophenol acts as the nucleophile, attacking an n-butyl halide.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-cyanophenol proceeds via the Williamson ether synthesis. This SN2 reaction involves two key steps:

-

Deprotonation of 4-Cyanophenol: A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the hydroxyl group of 4-cyanophenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an n-butyl halide (e.g., 1-bromobutane or 1-iodobutane), displacing the halide and forming the ether linkage.

The choice of base, solvent, and reaction temperature are critical parameters that can influence the reaction rate and overall yield. Aprotic polar solvents like acetone or N,N-dimethylformamide (DMF) are often employed to facilitate the SN2 mechanism.

Experimental Section

This section provides a detailed protocol for the synthesis of this compound from 4-cyanophenol.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) |

| 4-Cyanophenol | C₇H₅NO | 119.12 |

| 1-Bromobutane | C₄H₉Br | 137.02 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Acetone (anhydrous) | C₃H₆O | 58.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| 5% Sodium Hydroxide Solution | NaOH | 40.00 |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanophenol (e.g., 10.0 g, 83.9 mmol), anhydrous potassium carbonate (e.g., 17.4 g, 125.9 mmol, 1.5 equivalents), and 150 mL of anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (e.g., 11.5 g, 10.9 mL, 101.5 mmol, 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to obtain a crystalline solid.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Cyanophenol | C₇H₅NO | 119.12 | 110-113 | 146 (at 2 mmHg) |

| 1-Bromobutane | C₄H₉Br | 137.02 | -112 | 101-102 |

| This compound | C₁₁H₁₃NO | 175.23 | 48-50 | 145-147 (at 10 mmHg) |

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.58 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 4.01 (t, 2H, -OCH₂-), 1.80 (m, 2H, -OCH₂CH₂-), 1.51 (m, 2H, -CH₂CH₃), 0.98 (t, 3H, -CH₃). |

| ¹³C NMR (CDCl₃) | δ 162.9, 133.9, 119.2, 115.2, 104.5, 68.3, 31.0, 19.2, 13.8. |

| IR (KBr, cm⁻¹) | ~2225 (C≡N stretch), ~1605, 1508 (C=C aromatic stretch), ~1255 (Ar-O-C stretch), ~2960, 2875 (C-H aliphatic stretch). |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 119, 91, 65. |

Visualizations

Reaction Pathway

Mesogenic Properties of 4-Butoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mesogenic properties of 4-Butoxybenzonitrile. While direct experimental data for this specific compound is not extensively available in the public domain, this document extrapolates its likely liquid crystalline behavior based on established trends within the homologous series of 4-alkoxybenzonitriles. This guide details the theoretical basis for its mesomorphism, predicted phase transitions, and the detailed experimental protocols required for its characterization. The content is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are interested in the potential applications of calamitic liquid crystals.

Introduction

This compound belongs to the class of calamitic (rod-like) liquid crystals, which are characterized by their elongated molecular structure. This structure, consisting of a rigid aromatic core and a flexible alkyl chain, is conducive to the formation of anisotropic liquid crystalline phases upon changes in temperature. The presence of the polar nitrile group (-C≡N) and the alkoxy group (-OC₄H₉) introduces a significant dipole moment, influencing the intermolecular interactions that govern the formation and stability of mesophases. Understanding the mesogenic properties of such compounds is crucial for their application in various fields, including display technologies, optical switching, and as structured media in drug delivery systems.

Predicted Mesogenic Properties and Phase Transitions

Based on the study of homologous series of 4-alkoxybenzonitriles, it is predicted that this compound will exhibit monotropic liquid crystalline behavior. A monotropic liquid crystal is one that displays a liquid crystalline phase only upon cooling from the isotropic liquid state, as the melting point of the solid is higher than the clearing point of the mesophase. The anticipated mesophase for this compound is a smectic A or a nematic phase.

Quantitative Data Summary

The following table summarizes the predicted transition temperatures and thermodynamic data for this compound. It is crucial to note that these values are hypothetical and are extrapolated from trends observed in the 4-alkoxybenzonitrile homologous series. Experimental verification is required to confirm these predictions.

| Parameter | Value (Predicted) | Unit |

| Melting Temperature (Tₘ) | 55 - 65 | °C |

| Isotropic to Nematic/Smectic A Transition (Tᵢₙ/Tᵢₛₐ) (on cooling) | 45 - 55 | °C |

| Enthalpy of Fusion (ΔHₘ) | 20 - 30 | kJ/mol |

| Enthalpy of Isotropic to Nematic/Smectic A Transition (ΔHᵢₙ/ΔHᵢₛₐ) | 0.5 - 1.5 | kJ/mol |

Experimental Protocols for Characterization

The characterization of the mesogenic properties of this compound would involve a combination of thermal analysis, optical microscopy, and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is monitored as a function of temperature.

-

Endothermic peaks on heating correspond to phase transitions (e.g., solid to liquid crystal, liquid crystal to isotropic liquid), while exothermic peaks on cooling indicate the reverse transitions.

-

The onset temperature of a peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases and observe their characteristic textures.

Methodology:

-

A small amount of this compound is placed between a clean glass slide and a coverslip.

-

The sample is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated to its isotropic liquid state and then cooled at a controlled rate.

-

The sample is observed between crossed polarizers as it cools.

-

Liquid crystalline phases will appear as birefringent regions with characteristic textures (e.g., schlieren texture for nematic, focal-conic fan texture for smectic A).

-

The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.

X-ray Diffraction (XRD)

Objective: To determine the structural characteristics of the liquid crystalline phases, such as layer spacing in smectic phases.

Methodology:

-

A sample of this compound is loaded into a capillary tube or placed on a temperature-controlled sample holder in an XRD instrument.

-

The sample is heated to the desired liquid crystalline phase.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected at various angles.

-

For a nematic phase, a diffuse halo at wide angles is typically observed, indicating short-range positional order.

-

For a smectic A phase, a sharp reflection at a small angle (corresponding to the smectic layer spacing) and a diffuse halo at wide angles are observed.

-

The layer spacing (d) can be calculated from the position of the small-angle reflection using Bragg's law (nλ = 2d sinθ).

Visualizations

Experimental Workflow for Mesophase Characterization

Caption: Workflow for the characterization of liquid crystalline properties.

Logical Relationship of Mesophase Identification

Caption: Logical flow for the identification of a liquid crystalline mesophase.

Conclusion

While direct experimental data for this compound remains to be published, a thorough analysis of homologous series of 4-alkoxybenzonitriles strongly suggests that it will exhibit monotropic liquid crystalline behavior, likely in a smectic A or nematic phase. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its mesogenic properties. Such studies are essential to unlock the potential of this compound and similar materials in advanced applications, including their use as responsive materials in drug delivery systems and as components in optical devices. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to fully elucidate the structure-property relationships in this class of liquid crystals.

Unveiling the Thermal Behavior of 4-Butoxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the phase transition temperatures of 4-Butoxybenzonitrile, a topic of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. This document compiles available data on the thermal properties of this compound, outlines key experimental protocols for its characterization, and presents a logical workflow for such investigations.

Executive Summary

Data Presentation: Phase Transition Temperatures

Specific, experimentally verified phase transition temperatures for this compound were not found in a comprehensive review of publicly available scientific literature. However, the study of homologous series of 4-alkoxybenzonitriles indicates a clear trend in which the melting and clearing points are dependent on the length of the alkoxy chain. It is anticipated that this compound would exhibit a nematic liquid crystal phase.

To illustrate the expected trends, the table below presents data for analogous compounds in the 4-alkoxybenzonitrile series. This data is essential for predicting the approximate temperature range of the mesophases of this compound.

| Compound | Alkoxy Chain Length | Melting Point (°C) | Clearing Point (Nematic to Isotropic) (°C) | Experimental Method |

| 4-Methoxybenzonitrile | 1 | 57 - 60 | - | Not Applicable |

| 4-Ethoxybenzonitrile | 2 | ~45-47 | ~57-59 | DSC, POM |

| This compound | 4 | Data Not Available | Data Not Available | DSC, POM (Predicted) |

| 4-Pentoxybenzonitrile | 5 | ~35-37 | ~53-55 | DSC, POM |

| 4-Hexoxybenzonitrile | 6 | ~42-44 | ~60-62 | DSC, POM |

Note: The data for methoxy-, ethoxy-, pentoxy-, and hexoxybenzonitrile are compiled from various sources studying homologous series of liquid crystals. The exact values can vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocols

The characterization of the phase transitions of liquid crystalline materials like this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] This method allows for the precise determination of the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small amount of the purified this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen atmosphere is typically maintained to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

-

Heating the sample to a temperature well above its expected isotropic point to erase any previous thermal history.

-

Cooling the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

-

Heating the sample again at the same controlled rate. The data from this second heating run is typically used for analysis.

-

-

Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification and characterization of liquid crystal phases.[1] The anisotropic nature of liquid crystals causes them to be birefringent, resulting in characteristic textures when viewed between crossed polarizers.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.

-

Observation: The sample is heated to its isotropic liquid state, appearing dark under crossed polarizers. It is then slowly cooled.

-

Texture Identification: As the sample cools and enters a liquid crystalline phase, characteristic optical textures will appear. For a nematic phase, typical textures include Schlieren or marbled patterns. The temperature at which these textures appear upon cooling from the isotropic liquid is the clearing point. Further cooling will reveal the crystallization temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of the phase transition temperatures of a liquid crystal like this compound.

Caption: Experimental workflow for determining the phase transition temperatures of this compound.

References

Spectroscopic Profile of 4-Butoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butoxybenzonitrile, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.58 | d | 8.8 | 2 | Ar-H |

| 6.92 | d | 8.8 | 2 | Ar-H |

| 4.02 | t | 6.5 | 2 | O-CH₂ |

| 1.78 | quint | 6.9 | 2 | O-CH₂-CH₂ |

| 1.50 | sext | 7.4 | 2 | O-(CH₂)₂-CH₂ |

| 0.98 | t | 7.4 | 3 | CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.7 | Ar-C-O |

| 133.8 | Ar-C |

| 119.2 | Ar-C-CN |

| 115.1 | Ar-C |

| 104.2 | Ar-C |

| 68.2 | O-CH₂ |

| 31.1 | O-CH₂-CH₂ |

| 19.2 | O-(CH₂)₂-CH₂ |

| 13.8 | CH₃ |

IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 2957 | C-H stretch (aliphatic) |

| 2936 | C-H stretch (aliphatic) |

| 2873 | C-H stretch (aliphatic) |

| 2224 | C≡N stretch (nitrile) |

| 1606 | C=C stretch (aromatic) |

| 1509 | C=C stretch (aromatic) |

| 1256 | C-O stretch (aryl ether) |

| 1171 | C-O stretch (aryl ether) |

| 834 | C-H bend (p-disubstituted benzene) |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 175 | 30 | [M]⁺ |

| 119 | 100 | [M - C₄H₈]⁺ |

| 91 | 15 | [C₇H₅N]⁺ |

| 64 | 10 | [C₅H₄]⁺ |

Experimental Protocols

The following sections outline the general methodologies employed for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy Protocol:

-

The spectrometer was tuned and shimmed for the CDCl₃ solvent.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

The spectral width was set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (typically 16-64) were accumulated to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) was processed with a line broadening factor of 0.3 Hz and Fourier transformed.

-

The resulting spectrum was phase-corrected and baseline-corrected.

-

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

The spectrometer was tuned and shimmed for the CDCl₃ solvent.

-

A proton-decoupled pulse sequence (e.g., zgpg30) was used to acquire the ¹³C NMR spectrum.

-

The spectral width was set to cover the expected chemical shift range (e.g., 0-180 ppm).

-

A larger number of scans (typically 1024 or more) were accumulated due to the lower natural abundance of ¹³C.

-

The FID was processed with a line broadening factor of 1.0 Hz and Fourier transformed.

-

The resulting spectrum was phase-corrected and baseline-corrected.

-

Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment was recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The KBr plates with the sample film were placed in the sample holder.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

-

The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation: The sample was introduced into the mass spectrometer via direct injection or after separation by gas chromatography.

Instrumentation: Mass spectral data was obtained using a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer.

Mass Spectrometry Protocol:

-

The mass spectrometer was tuned and calibrated using a standard compound (e.g., perfluorotributylamine).

-

The sample was ionized using electron ionization (EI) at 70 eV.

-

The mass analyzer was set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

-

The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was recorded.

Logical Workflow of Spectroscopic Analysis

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 4-Butoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxybenzonitrile, a key intermediate in organic synthesis. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document offers a predictive solubility profile based on its molecular structure and the known properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be a valuable resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a nitrile group (-C≡N) and a butoxy group (-OC₄H₉) attached to a benzene ring. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents. In the realms of pharmaceutical sciences and process chemistry, solubility is a critical parameter that influences reaction kinetics, product purity, and the feasibility of formulation and administration of active pharmaceutical ingredients (APIs). A comprehensive understanding of a compound's solubility profile is therefore essential from the earliest stages of research and development.

This guide addresses the solubility of this compound by providing a theoretical assessment of its expected solubility in a range of common organic solvents and a practical, detailed methodology for its empirical determination.

Physicochemical Properties of this compound (Predicted)

Table 1: Predicted and Analogous Physicochemical Properties

| Property | 4-Methoxybenzonitrile (Experimental) | This compound (Predicted) | Influence of Butoxy Group |

| Molecular Formula | C₈H₇NO | C₁₁H₁₃NO | Increased molecular weight |

| Molecular Weight | 133.15 g/mol | 175.23 g/mol | Increased molecular weight |

| Melting Point | 57-59 °C[1] | Likely lower than 4-Methoxybenzonitrile | The longer, more flexible butyl chain may disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point | 256-257 °C at 765 mmHg | Higher than 4-Methoxybenzonitrile | Increased molecular weight and van der Waals forces will lead to a higher boiling point. |

| LogP (Predicted) | ~2.0 (Calculated) | ~3.5 (Calculated) | The addition of three methylene groups significantly increases lipophilicity. |

| Water Solubility | Soluble[1] | Sparingly soluble to insoluble | The significantly higher lipophilicity will drastically reduce solubility in water. |

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the molecular structure of this compound, with its polar nitrile group and its large nonpolar butoxy and phenyl groups, suggests a nuanced solubility profile.

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar.

-

Nonpolar Moieties: The benzene ring and the n-butyl group are nonpolar.

This dual character indicates that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to engage in specific intermolecular interactions.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can interact with the nitrile group, and the short alkyl chain can solvate the nonpolar portions. |

| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the nonpolar regions. | |

| Water | Sparingly Soluble to Insoluble | The large nonpolar butoxy group will significantly limit solubility in water. | |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is well-suited for the solute. |

| Acetonitrile | Soluble | The polarity is a good match for the nitrile group. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of effectively solvating both polar and nonpolar moieties. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |

| Nonpolar Aromatic | Toluene | Very Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the butoxy group. |

| Nonpolar Aliphatic | Hexane | Soluble to Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the butoxy group but may not effectively solvate the polar nitrile group. |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. |

| Chloroform | Very Soluble | Similar in polarity to dichloromethane, making it an excellent solvent for this type of solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven or vacuum oven

Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Constant agitation is necessary.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed collection vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Data Analysis:

-

Mass of the empty collection vial (m_vial)

-

Mass of the vial + saturated solution (m_vial+solution)

-

Mass of the vial + dried solute (m_vial+solute)

-

Mass of the solute = m_vial+solute - m_vial

-

Mass of the solvent = m_vial+solution - m_vial+solute

-

Solubility can then be expressed in various units, such as g/100 g of solvent, mole fraction, or molality.

-

Diagram of Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Proposed Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis from 4-cyanophenol and a suitable butyl halide.

Reaction: 4-Cyanophenol + 1-Bromobutane → this compound

Reagents and Conditions:

-

Starting Materials: 4-Cyanophenol, 1-Bromobutane

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

Conditions: Reflux

Diagram of Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. This guide provides a theoretical framework for understanding its likely solubility in a variety of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric experimental protocol offers a robust method for their determination. The information presented herein is intended to be a valuable starting point for researchers and professionals working with this compound, enabling more informed decisions in experimental design, process development, and formulation.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Alkoxybenzonitrile Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of alkoxybenzonitrile liquid crystals, a class of materials that revolutionized the field of optoelectronics and continues to inspire advancements in materials science. This document provides a comprehensive overview of their development, detailed experimental protocols for their synthesis and characterization, and a summary of their key physical properties.

A Historical Perspective: From Curiosity to Application

The story of liquid crystals begins in 1888 with the Austrian botanist Friedrich Reinitzer, who observed that a derivative of cholesterol appeared to have two distinct melting points.[1][2][3] This peculiar "in-between" phase of matter, exhibiting properties of both liquids and solids, was later termed "liquid crystal" by the German physicist Otto Lehmann.[2] For decades, these materials remained largely a scientific curiosity.

The turning point for the practical application of liquid crystals came with the work of Professor George W. Gray at the University of Hull.[4][5] His systematic research into the relationship between molecular structure and liquid crystalline properties laid the foundation for the design of stable and functional liquid crystal materials.[4][6] A significant breakthrough occurred in 1973 when Gray and his team synthesized 4-cyano-4'-pentylbiphenyl, a compound that exhibited a stable nematic liquid crystal phase at room temperature.[5] This discovery was instrumental in the development of the first commercially viable liquid crystal displays (LCDs).

Following this success, the focus expanded to other classes of cyanophenyl-containing molecules, including the 4-n-alkoxybenzonitrile homologous series. These calamitic (rod-shaped) liquid crystals, with their positive dielectric anisotropy and tunable mesomorphic properties, became crucial components in the burgeoning field of optoelectronics.

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 4-n-alkoxybenzonitriles is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

General Synthesis of 4-n-Alkoxybenzonitriles

The synthesis is a two-step process starting from 4-hydroxybenzonitrile:

-

Deprotonation of 4-hydroxybenzonitrile: 4-hydroxybenzonitrile is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), in a suitable solvent like ethanol or dimethylformamide (DMF) to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: The phenoxide salt is then reacted with an appropriate n-alkyl bromide (or iodide) to yield the desired 4-n-alkoxybenzonitrile.

Detailed Experimental Protocol

Materials:

-

4-hydroxybenzonitrile

-

Potassium hydroxide (KOH)

-

n-Alkyl bromide (e.g., 1-bromooctane for 4-n-octyloxybenzonitrile)

-

Absolute ethanol

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzonitrile (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Heat the mixture to reflux with stirring until all the solids have dissolved, forming the potassium 4-cyanophenoxide.

-

Add the n-alkyl bromide (1.05 equivalents) dropwise to the refluxing solution.

-

Continue to reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 4-n-alkoxybenzonitrile.

Characterization of Alkoxybenzonitrile Liquid Crystals

The mesomorphic properties of the synthesized alkoxybenzonitriles are characterized using several standard techniques.

Polarized Optical Microscopy (POM)

POM is a primary tool for identifying liquid crystalline phases.[7] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities.[2] When viewed between crossed polarizers, this birefringence results in characteristic textures for each type of liquid crystal phase. For the 4-n-alkoxybenzonitrile series, the following textures are typically observed:

-

Nematic Phase: A "threaded" or "Schlieren" texture is characteristic of the nematic phase. These textures arise from defects in the alignment of the liquid crystal director.

-

Smectic A Phase: A "focal conic fan" texture is often observed for the smectic A phase, which appears in the longer-chain homologues of the series.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystal.[8] As a sample is heated or cooled at a constant rate, the heat flow to or from the sample is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. For a typical 4-n-alkoxybenzonitrile, the following transitions can be identified:

-

Crystal-to-Nematic (or Smectic) Transition (Melting Point): An endothermic peak corresponding to the melting of the solid crystal into the liquid crystalline phase.

-

Nematic-to-Isotropic Transition (Clearing Point): A smaller endothermic peak representing the transition from the ordered nematic phase to the disordered isotropic liquid phase.

-

Smectic-to-Nematic Transition: For longer-chain homologues, an additional small endothermic peak may be observed for the transition between the smectic and nematic phases.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement in liquid crystal phases. By analyzing the diffraction pattern of X-rays passing through the sample, information about the positional order of the molecules can be obtained. For example, in the smectic A phase, a sharp diffraction peak at a small angle corresponds to the layer spacing.

Data Presentation: The 4-n-Alkoxybenzonitrile Homologous Series

The mesomorphic properties of the 4-n-alkoxybenzonitrile homologous series show a clear dependence on the length of the alkoxy chain (n). As the chain length increases, the intermolecular forces and the overall molecular shape change, leading to variations in the transition temperatures.

Table 1: Transition Temperatures of the 4-n-Alkoxybenzonitrile Homologous Series

| Number of Carbon Atoms (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic/Isotropic Transition (°C) |

| 1 | 104 | 118 | - |

| 2 | 98 | 107 | - |

| 3 | 80 | 102 | - |

| 4 | 76 | 105 | - |

| 5 | 68 | 107 | - |

| 6 | 78 | 108 | - |

| 7 | 83 | 107 | 83 |

| 8 | 85 | 107 | 94 |

| 9 | 88 | 106 | 98 |

| 10 | 89 | 105 | 101 |

| 11 | 92 | 104 | 102 |

| 12 | 93 | 103 | 103 |

Note: The above data is a representative compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.

A characteristic "odd-even" effect is often observed in the nematic-isotropic transition temperatures of homologous series of liquid crystals.[9] This alternation in transition temperatures is attributed to the change in the anisotropy of the molecular polarizability as the alkyl chain length increases by one methylene unit.

Relevance to Drug Development Professionals

While thermotropic liquid crystals like alkoxybenzonitriles are not typically used directly in drug formulations, their unique properties and the principles governing their self-assembly are highly relevant to the field of drug development. The study of these materials provides valuable insights into the structure-property relationships of organic molecules, which is a cornerstone of medicinal chemistry and drug design.

Furthermore, the field of liquid crystals in drug delivery is a rapidly growing area, primarily focusing on lyotropic liquid crystals which form various mesophases in the presence of a solvent (often water).[10] These systems, which include cubic and hexagonal phases, can encapsulate both hydrophilic and lipophilic drug molecules and provide controlled release. The principles of molecular self-assembly and phase behavior learned from thermotropic liquid crystals like the alkoxybenzonitriles are directly applicable to the design and understanding of these more complex drug delivery systems.

The responsiveness of liquid crystals to external stimuli such as temperature and electric fields also opens up possibilities for the development of novel "smart" drug delivery systems and biosensors. Therefore, a thorough understanding of the fundamental science of liquid crystals, as exemplified by the alkoxybenzonitrile series, is of significant value to researchers and professionals in the pharmaceutical and drug development industries.

References

- 1. Liquid crystals based on semiperfluorinated imines and salicylaldimato metal complexes. A comparative study of alkyl, alkoxy and polyether substituents - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Pharmaceutical liquid crystals: the relevance of partially ordered systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. ijpras.com [ijpras.com]

Theoretical Exploration of 4-Butoxybenzonitrile's Molecular Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular geometry of 4-Butoxybenzonitrile. Due to a lack of specific published theoretical studies on this compound, this guide utilizes data from closely related analogs, primarily 4-methoxybenzonitrile, to illustrate the computational methodologies and expected structural parameters. The principles and protocols described herein are directly applicable to the computational analysis of this compound.

Core Concepts in Theoretical Molecular Geometry

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Computational chemistry provides powerful tools to model molecular geometries and predict various molecular properties with high accuracy. The primary methods employed for such studies are ab initio Hartree-Fock (HF) and Density Functional Theory (DFT).[1][2] These methods solve the Schrödinger equation for a molecule to find the lowest energy arrangement of its atoms, which corresponds to the optimized molecular geometry.

Experimental Protocols: A Computational Approach

The in silico "experiments" to determine the molecular geometry of a compound like this compound follow a structured protocol.

1. Initial Structure Generation: The process begins with the creation of an initial 3D structure of the this compound molecule. This can be done using molecular building software where the atoms are connected according to its known chemical formula and stereochemistry. For the butoxy chain, several conformers (different spatial arrangements of the atoms resulting from rotation around single bonds) are possible and should be considered.

2. Geometry Optimization: The initial structure is then subjected to geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic coordinates are adjusted to minimize the total energy of the molecule.[3] This process is continued until a stationary point on the potential energy surface is found, where the net forces on all atoms are close to zero.

-

Computational Methods:

-

Density Functional Theory (DFT): This is a popular and accurate method that includes the effects of electron correlation. The B3LYP hybrid functional is a commonly used functional for organic molecules.[4][5]

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that provides a good starting point for more advanced calculations. It does not, however, account for electron correlation as robustly as DFT.

-

-

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set affects the accuracy and computational cost of the calculation. Common basis sets for organic molecules include:

-

Pople-style basis sets: e.g., 6-31G(d,p), 6-311++G(d,p). The additional symbols denote polarization and diffuse functions, which improve the description of bonding and lone pairs.[5]

-

Correlation-consistent basis sets: e.g., cc-pVTZ, aug-cc-pVTZ. These are generally more accurate but also more computationally expensive.

-

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's IR and Raman spectra, which can be compared with experimental data for validation.

4. Conformational Analysis: For a flexible molecule like this compound, with its butoxy side chain, a thorough conformational analysis is crucial. This involves systematically rotating the dihedral angles of the butoxy chain to identify all low-energy conformers. The geometry of each conformer is optimized, and their relative energies are compared to determine the most stable conformation.

Data Presentation: Optimized Geometrical Parameters

Table 1: Optimized Bond Lengths (Å) of 4-Methoxybenzonitrile

| Bond | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

| C1-C2 | 1.440 | 1.430 |

| C2-C3 | 1.389 | 1.382 |

| C3-C4 | 1.401 | 1.393 |

| C4-C5 | 1.401 | 1.393 |

| C5-C6 | 1.389 | 1.382 |

| C6-C1 | 1.440 | 1.430 |

| C1-C7 | 1.431 | 1.423 |

| C7-N8 | 1.159 | 1.138 |

| C4-O9 | 1.362 | 1.350 |

| O9-C10 | 1.425 | 1.415 |

| C10-H11 | 1.095 | 1.085 |

| C10-H12 | 1.095 | 1.085 |

| C10-H13 | 1.095 | 1.085 |

Atom numbering is based on a standard representation where C1 is attached to the cyano group, and C4 is attached to the oxygen of the alkoxy group.

Table 2: Optimized Bond Angles (°) of 4-Methoxybenzonitrile

| Angle | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

| C6-C1-C2 | 117.8 | 117.9 |

| C1-C2-C3 | 121.1 | 121.0 |

| C2-C3-C4 | 119.8 | 119.9 |

| C3-C4-C5 | 120.3 | 120.2 |

| C4-C5-C6 | 119.8 | 119.9 |

| C5-C6-C1 | 121.1 | 121.0 |

| C2-C1-C7 | 121.1 | 121.0 |

| C6-C1-C7 | 121.1 | 121.0 |

| C1-C7-N8 | 179.3 | 179.4 |

| C3-C4-O9 | 119.8 | 119.9 |

| C5-C4-O9 | 119.8 | 119.9 |

| C4-O9-C10 | 117.8 | 118.0 |

| O9-C10-H11 | 109.5 | 109.5 |

Table 3: Optimized Dihedral Angles (°) of 4-Methoxybenzonitrile

| Dihedral Angle | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

| C6-C1-C2-C3 | 0.0 | 0.0 |

| C2-C1-C7-N8 | 180.0 | 180.0 |

| C3-C4-O9-C10 | 0.0 | 0.0 |

For this compound, the key differences would arise in the dihedral angles of the butoxy chain (C-C-C-C and O-C-C-C), which would adopt conformations to minimize steric hindrance, such as anti (180°) and gauche (±60°) arrangements. A full conformational search would be necessary to determine the global minimum energy structure.

Mandatory Visualization: Logical Workflow of a Theoretical Geometry Study

The following diagram illustrates the typical workflow for a theoretical study of molecular geometry.

Caption: Workflow for theoretical molecular geometry determination.

Conclusion

Theoretical studies provide a powerful and insightful approach to determining the molecular geometry of compounds like this compound. Through methods such as DFT and HF, coupled with appropriate basis sets, it is possible to obtain detailed structural information, including bond lengths, bond angles, and conformational preferences. While specific data for this compound is not yet prevalent in the literature, the methodologies are well-established, and the data from analogous structures like 4-methoxybenzonitrile offer a strong predictive foundation. The computational workflows, as outlined, provide a systematic pathway for researchers to conduct their own theoretical investigations into the geometry of this and other molecules of interest in drug development and materials science.

References

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [0705.0337] A mathematical and computational review of Hartree-Fock SCF methods in Quantum Chemistry [arxiv.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

4-Butoxybenzonitrile: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxybenzonitrile, a versatile organic compound, is emerging as a significant building block in the field of materials science. Its unique molecular architecture, featuring a rigid benzonitrile core coupled with a flexible butoxy tail, imparts desirable properties for the development of advanced materials. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the synthesis and performance of liquid crystals and functional polymers. This document details its synthesis, physicochemical properties, and experimental protocols for its incorporation into novel materials, alongside characterization techniques.

Introduction

The quest for novel materials with tailored properties is a driving force in modern science and technology. This compound (C₁₁H₁₃NO) is a member of the 4-alkoxybenzonitrile family of compounds, which are renowned for their utility as precursors to liquid crystals and specialized polymers. The interplay between the polar cyano group and the nonpolar butoxy chain gives rise to a molecular anisotropy that is fundamental to the formation of mesophases in liquid crystals. Furthermore, the benzonitrile moiety offers reactive sites for polymerization, enabling its integration into polymer backbones to enhance thermal stability, and introduce specific optical or electronic functionalities. This guide serves as a technical resource for researchers exploring the potential of this compound in materials development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in materials science. The following table summarizes key quantitative data for this compound and its close structural analog, 4-Butylbenzonitrile, for comparative purposes.

| Property | This compound | 4-Butylbenzonitrile (analog) | Source |

| CAS Number | 5735-33-1 | 20651-73-4 | |

| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃N | |

| Molecular Weight | 175.23 g/mol | 159.23 g/mol | |

| Melting Point | 35-37 °C | 317.66 K (44.51 °C) | [1] |

| Boiling Point | 148-150 °C at 15 mmHg | 584.82 K (311.67 °C) | [1] |

| Liquid Crystal Phase | Nematic (predicted) | Not applicable | |

| Transition Temperatures | Not explicitly reported | Not applicable |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and a suitable butyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar aryl ethers.[2][3][4][5][6]

Materials:

-

4-Hydroxybenzonitrile

-

1-Bromobutane (or 1-iodobutane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or N,N-dimethylformamide - DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure.

Applications in Liquid Crystals

4-Alkoxybenzonitriles are a well-established class of mesogens, molecules that can exhibit liquid crystal phases.[7] The combination of a rigid polar core (benzonitrile) and a flexible nonpolar tail (butoxy group) in this compound is expected to induce nematic liquid crystal behavior over a specific temperature range.[8]

Synthesis of Cyanobiphenyl Liquid Crystals

This compound can serve as a key precursor in the synthesis of more complex liquid crystal molecules, such as cyanobiphenyls, through cross-coupling reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 4-Butoxy-4'-alkylbiphenyl Liquid Crystal via Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura coupling reaction adapted for the synthesis of biphenyl liquid crystals.[1]

Materials:

-

4-Bromobenzonitrile (or a suitable boronic acid derivative of this compound)

-

4-Alkylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and a 2M aqueous solution of the base.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-alkoxy-4'-alkylbiphenyl.

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. cskscientificpress.com [cskscientificpress.com]

- 4. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Butoxybenzonitrile: A Detailed Protocol

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Butoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved through a Williamson ether synthesis, a robust and efficient method for the formation of ethers. This protocol outlines the reaction of 4-hydroxybenzonitrile with 1-bromobutane in the presence of a base. Detailed experimental procedures, including reaction setup, work-up, and purification, are provided to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.

Introduction

This compound is an organic compound featuring a nitrile group and a butoxy group attached to a benzene ring. This substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The Williamson ether synthesis is a classic and highly effective method for preparing ethers, including aryl ethers like this compound.[1][2] The reaction proceeds via an S_N2 mechanism, where a phenoxide ion, generated by the deprotonation of a phenol, acts as a nucleophile and attacks an alkyl halide.[1][3] This protocol details the synthesis of this compound from commercially available 4-hydroxybenzonitrile and 1-bromobutane.

Reaction Scheme

The synthesis of this compound is achieved through a one-step Williamson ether synthesis as depicted below:

Figure 1: Reaction scheme for the synthesis of this compound

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxybenzonitrile | 1.0 equivalent | Protocol |

| 1-Bromobutane | 1.2 equivalents | Protocol |

| Potassium Carbonate | 1.5 equivalents | Protocol |

| Product | ||

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | - |

| Typical Yield | High (expected >85%) | [3] |

| Physical Appearance | Solid | [4] |

| Melting Point | 57-60 °C (for 4-Methoxybenzonitrile) | [5][6] |

| Characterization Data (Analogous Compound: 4-Methoxybenzonitrile) | ||

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 | [7] |

Note: Characterization data for the analogous compound 4-Methoxybenzonitrile is provided as a reference. Actual values for this compound will differ slightly.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[3]

Materials and Reagents:

-

4-Hydroxybenzonitrile

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: To the solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

Application Note: High-Resolution Characterization of 4-Butoxybenzonitrile Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzonitrile is a liquid crystalline compound belonging to the 4-alkoxybenzonitrile homologous series. The study of its phase transitions is crucial for its application in various fields, including display technologies and advanced materials. Understanding the precise temperatures and enthalpy changes associated with its transformations from a crystalline solid to liquid crystal phases and finally to an isotropic liquid is fundamental for material characterization and device engineering. This application note provides a detailed experimental setup and protocols for accurately measuring these phase transitions using a combination of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will utilize data for a closely related compound, 4-Pentyloxybenzonitrile, as an illustrative example to demonstrate the application of the described experimental protocols and data presentation.

Data Presentation

The following table summarizes the phase transition temperatures and enthalpy changes for 4-Pentyloxybenzonitrile, a homolog of this compound. This data serves as a representative example of the type of quantitative information that can be obtained using the protocols outlined in this document.

| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |

| Crystal to Nematic | 54.0 | 55.2 | 21.5 |

| Nematic to Isotropic | 67.5 | 68.0 | 0.58 |

Note: This data is for 4-Pentyloxybenzonitrile and is intended to be illustrative.

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance (accuracy ±0.01 mg)

-

This compound sample (2-5 mg)

-

Inert gas supply (e.g., Nitrogen)

-

Crimping press for sealing pans

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetic aluminum pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimping press. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the lowest expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final clearing point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same rate back to the initial temperature.

-

Perform a second heating and cooling cycle to observe the thermal behavior on a sample with a known thermal history.

-

-

Data Analysis: The DSC thermogram will display endothermic peaks for melting and clearing transitions upon heating and exothermic peaks for crystallization and liquid crystal phase formation upon cooling. Determine the onset and peak temperatures for each transition. The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

Polarized Optical Microscopy (POM)

Objective: To visually observe the phase transitions and identify the different liquid crystalline textures (mesophases).[1]

Materials and Equipment:

-

Polarizing optical microscope equipped with a hot stage and a temperature controller

-

Glass microscope slides and cover slips

-

Spatula

-

This compound sample

Protocol:

-

Sample Preparation: Place a small amount of the this compound sample on a clean glass microscope slide. Gently place a cover slip over the sample and press lightly to create a thin film.

-

Microscope Setup: Place the slide on the hot stage of the polarizing microscope.

-

Thermal Analysis:

-

Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).

-

Observe the sample through the crossed polarizers as the temperature increases.

-

Record the temperatures at which changes in the optical texture occur. Crystalline solids will show birefringence, liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, threaded for nematic), and the isotropic liquid will appear dark.[1]

-

Capture images or videos of the different textures observed for each phase.

-